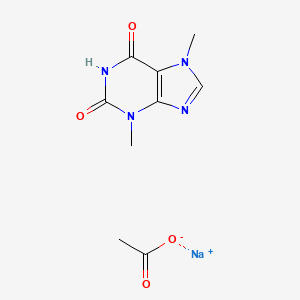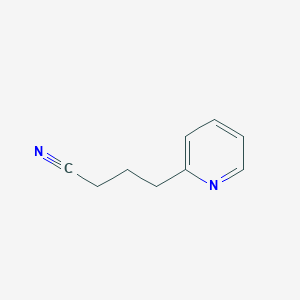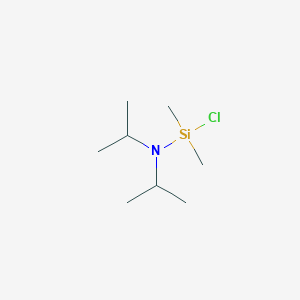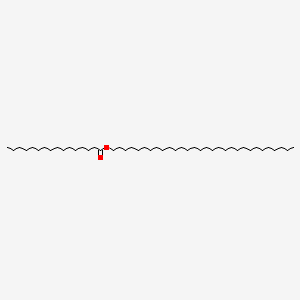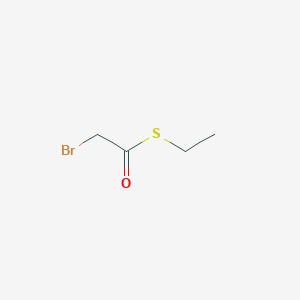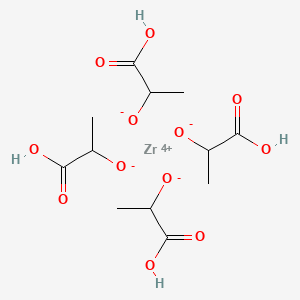
Zirconium lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Zirconium lactate is a chemical compound that is the zirconium salt of lactic acid. It is commonly used in various industrial applications, including deodorants and the petroleum industry. The compound is known for its ability to form complex structures and is often utilized as a cross-linking agent in various formulations .
準備方法
Synthetic Routes and Reaction Conditions: Zirconium lactate can be synthesized by reacting zirconium oxide with lactic acid. The reaction typically involves dissolving zirconium oxide in lactic acid under controlled conditions to form this compound . Another method involves the precipitation-impregnation technique, where zirconium hydroxide is produced from zirconium oxychloride by adding aqueous ammonia and then impregnated in sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by treating zirconium salts with lactic acid. The process involves mixing zirconium oxychloride with lactic acid and then neutralizing the solution with an appropriate base to form this compound . This method ensures a high yield and purity of the final product.
化学反応の分析
Types of Reactions: Zirconium lactate undergoes various chemical reactions, including complex formation with other organic and inorganic substances. It can also participate in hydrolysis reactions, where it breaks down into its constituent components under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfuric acid, aqueous ammonia, and various bases such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving this compound include zirconium hydroxide and various zirconium complexes. These products are often used in industrial applications such as the preparation of gels for fracturing fluids in the petroleum industry .
科学的研究の応用
Zirconium lactate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to form stable complexes. In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a component in medical devices. In the industry, it is used as a cross-linking agent in the production of gels and other formulations .
作用機序
The mechanism of action of zirconium lactate involves its ability to form complexes with other molecules. These complexes can interact with various molecular targets and pathways, leading to the desired effects. For example, in the petroleum industry, this compound forms gels that help in fracturing rock formations to extract oil .
類似化合物との比較
Similar Compounds: Similar compounds to zirconium lactate include zirconium acetate, zirconium oxychloride, and zirconium citrate. These compounds share similar properties and applications but differ in their specific chemical structures and reactivity .
Uniqueness: What sets this compound apart from other similar compounds is its ability to form highly complex structures and its versatility in various applications. Its unique properties make it an essential component in many industrial and scientific processes .
特性
CAS番号 |
60676-90-6 |
|---|---|
分子式 |
C12H24O12Zr |
分子量 |
451.54 g/mol |
IUPAC名 |
2-hydroxypropanoic acid;zirconium |
InChI |
InChI=1S/4C3H6O3.Zr/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6); |
InChIキー |
SETQDFVHDUALPE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].[Zr+4] |
正規SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Zr] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


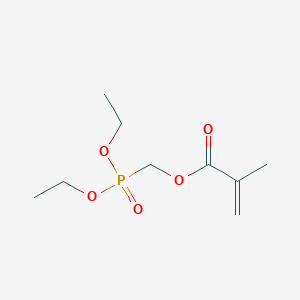
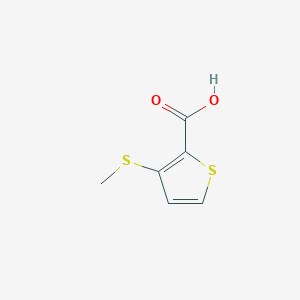
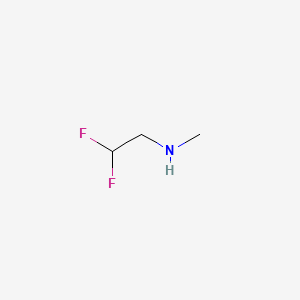
![4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054406.png)
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
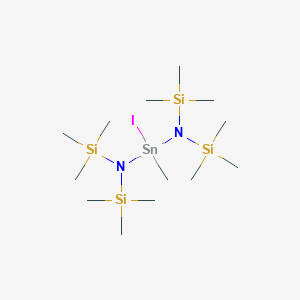
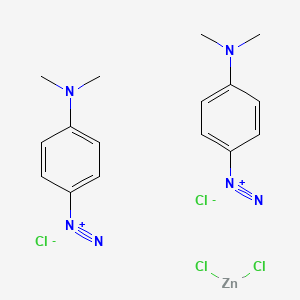
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)

